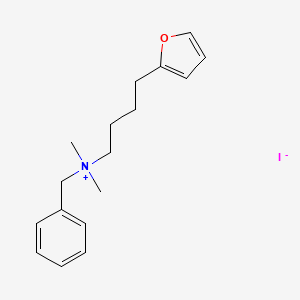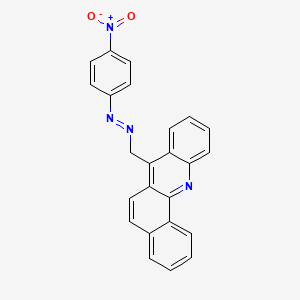![molecular formula C20H17NO5 B14499881 6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran] CAS No. 63147-81-9](/img/structure/B14499881.png)
6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its spiropyran (SP) form and merocyanine (MC) form when exposed to UV light.
Thermal Reactions: The MC form can revert to the SP form upon heating.
Common Reagents and Conditions
Photoisomerization: UV light is used to induce the conversion from SP to MC.
Thermal Reactions: Heating the compound can revert it from MC to SP.
Major Products Formed
Photoisomerization: The major product is the merocyanine form.
Thermal Reactions: The major product is the spiropyran form.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] has several scientific research applications:
Switching Devices: It can be used in optical switching devices due to its photochromic properties.
Signal Transducer Receptors: The compound can act as a signal transducer in various chemical and biological systems.
Optical Imaging: It is used in optical imaging processes due to its ability to change color upon exposure to light.
Data Storage: The photo-responsive behavior of this compound makes it useful in optical data storage applications.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] involves the photoisomerization process. When exposed to UV light, the compound undergoes a structural change from the spiropyran form to the merocyanine form. This change is reversible, and the compound can revert to its original form upon heating . The molecular targets and pathways involved in this process include the absorption of UV light, which induces a conformational change in the molecule, leading to the formation of the merocyanine form.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] is unique due to its high quantum yield and enhanced photochromic properties. Similar compounds include:
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]: This compound also exhibits photochromic properties and is used in similar applications.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Used as a precursor in the synthesis of various spiropyran-based compounds.
These similar compounds share the photochromic behavior but may differ in their specific applications and efficiency.
Eigenschaften
CAS-Nummer |
63147-81-9 |
|---|---|
Molekularformel |
C20H17NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
6'-methoxy-3,3'-dimethyl-8'-nitro-2,2'-spirobi[chromene] |
InChI |
InChI=1S/C20H17NO5/c1-12-8-14-6-4-5-7-18(14)25-20(12)13(2)9-15-10-16(24-3)11-17(21(22)23)19(15)26-20/h4-11H,1-3H3 |
InChI-Schlüssel |
MKZAUKNCVHYHPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2OC13C(=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)


![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)

![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)

